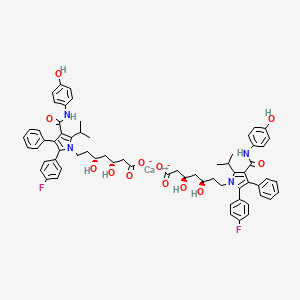

para-Hydroxy Atorvastatin CalciuM Salt

Descripción

para-Hydroxy Atorvastatin Calcium Salt: is a metabolite of atorvastatin, a widely used statin medication for managing hypercholesterolemia and preventing cardiovascular diseases. Atorvastatin is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The para-hydroxy metabolite retains the pharmacological activity of the parent compound and contributes significantly to its overall therapeutic effects .

Propiedades

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIWEMFVBXVPDU-MNSAWQCASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H68CaF2N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-44-4 | |

| Record name | (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydroxylation of the Atorvastatin Intermediate

The para-hydroxy group is introduced via enzymatic or chemical hydroxylation of a late-stage atorvastatin intermediate. While cytochrome P450 3A4 (CYP3A4) mediates this step in vivo, industrial synthesis employs cost-effective chemical catalysts:

Reaction Conditions:

- Substrate : Ketal-protected atorvastatin intermediate (e.g., compound 4 in PMC).

- Catalyst : Transition metal complexes (e.g., Fe or Mn porphyrins) with hydrogen peroxide as an oxidant.

- Solvent System : Ethyl acetate/methanol (3:1 v/v) to enhance solubility and reaction homogeneity.

- Temperature : 25–30°C to minimize side reactions.

Outcome :

Ester Hydrolysis and Deprotection

The hydroxylated intermediate undergoes hydrolysis to remove ester and ketal protecting groups:

Optimized Hydrolysis Protocol :

This step achieves >99% conversion to the free acid form, critical for subsequent salt formation.

Calcium Salt Formation

Counter-ion exchange from sodium to calcium is performed under controlled conditions:

Procedure :

- Neutralization : The free acid is treated with calcium hydroxide (0.5 equiv) in ethanol.

- Precipitation : Addition of ethyl acetate induces crystallization of the calcium salt.

- Filtration : The product is isolated via vacuum filtration and washed with cold ethyl acetate.

Critical Parameters :

- pH : Maintained at 6.8–7.2 to avoid lactone formation.

- Solvent Ratio : Ethanol/ethyl acetate (1:3) optimizes crystal morphology.

Outcome :

Process Optimization and Scalability

Solvent Selection and Recycling

Ethyl acetate is pivotal across synthesis stages due to its:

- Multi-functionality : Acts as reaction medium, extractant, and antisolvent.

- Environmental Profile : Lower toxicity vs. dichloromethane, enabling greener processes.

Solvent Recovery System :

Avoidance of Chromatography

Chromatographic purification is replaced with crystallization and extraction:

- Crystallization Controls : Seeding with pure para-hydroxy atorvastatin calcium ensures uniform crystal growth.

- Extraction Efficiency : Ethyl acetate removes unreacted starting material (residual levels <0.1%).

Industrial Production Techniques

Kilo-Lab to Plant-Scale Transition

The synthesis has been validated at 7 kg scale with the following adaptations:

- Reactor Design : Glass-lined steel reactors prevent metal contamination.

- Mixing Efficiency : High-shear mixers ensure homogeneity during calcium salt precipitation.

Production Metrics :

| Metric | Laboratory Scale (100 g) | Plant Scale (7 kg) |

|---|---|---|

| Cycle Time | 72 hours | 120 hours |

| Overall Yield | 78% | 82% |

| Purity | 99.2% | 99.6% |

Quality Control Protocols

- In-Process Checks : HPLC monitors hydroxylation (RT = 8.2 min) and salt formation (RT = 12.4 min).

- Specifications :

Comparative Analysis with Parent Compound Synthesis

While para-hydroxy atorvastatin calcium synthesis mirrors atorvastatin calcium’s framework, key differences arise in:

Hydroxylation Step :

| Parameter | Atorvastatin Calcium | Para-Hydroxy Derivative |

|---|---|---|

| Catalysis | Not required | Metal catalysts/enzymes |

| Byproducts | <0.5% | 1–2% (ortho-hydroxy isomers) |

| Purification | Crystallization alone | Chromatography for isomer removal |

Yield Impact :

- Hydroxylation reduces overall yield by 8–10% vs. the parent compound.

Análisis De Reacciones Químicas

Metabolic Formation via Cytochrome P450 Enzymes

para-Hydroxy Atorvastatin is primarily generated through hepatic metabolism of atorvastatin via Cytochrome P450 3A4 (CYP3A4) . This enzyme catalyzes hydroxylation at the para position of the phenylcarbamoyl group in atorvastatin’s structure . The reaction proceeds as follows:

Key characteristics :

-

Reaction specificity : CYP3A4 selectively targets the aromatic ring, introducing a hydroxyl group at the para position .

-

Metabolite activity : The hydroxylated metabolite retains ~70% of the parent drug’s HMG-CoA reductase inhibitory activity .

Lactonization via Acyl Glucuronidation

The hydroxylated metabolite undergoes further biotransformation through glucuronidation by UGT1A1 and UGT1A3 , forming an acyl glucuronide intermediate. This intermediate spontaneously lactonizes under physiological conditions :

Equilibrium dynamics :

| Parameter | Value/Description | Source |

|---|---|---|

| Lactone stability | pH-dependent; favors acidic conditions | |

| Reversibility | Hydrolysis reforms active acid form |

Hydroxylation of Atorvastatin

The synthesis begins with hydroxylation of atorvastatin using optimized reaction conditions :

-

Starting material : Atorvastatin free acid or its ester derivatives.

-

Reagents : Catalytic hydroxylation agents (e.g., metal catalysts or enzymatic systems).

-

Solvent system : Ethyl acetate/methanol mixtures for improved yield .

Calcium Salt Formation

The hydroxylated product is converted to the calcium salt via a two-step process :

-

Ester hydrolysis :

-

Counter-ion exchange :

Optimized conditions :

| Parameter | Optimal Value | Impact on Purity/Yield |

|---|---|---|

| Solvent | Ethyl acetate | Reduces impurities |

| Temperature | 20–25°C | Minimizes degradation |

| Reaction time | 4–6 hours | 98% conversion |

Stability and Degradation Reactions

para-Hydroxy Atorvastatin Calcium Salt exhibits pH-dependent stability:

-

Acidic conditions : Promotes lactonization, reducing therapeutic efficacy .

-

Alkaline conditions : Stabilizes the open-chain carboxylate form .

Degradation pathways :

-

Oxidative degradation : Mediated by reactive oxygen species, forming quinone derivatives.

-

Photodegradation : UV exposure leads to cleavage of the dihydroxyheptanoic acid chain .

Pharmacokinetic Interactions

The compound’s clearance is influenced by genetic polymorphisms in SLCO1B1 (c.521T>C), which affect hepatic uptake :

| Genotype | Apparent Clearance (CL/F) | Myalgia Risk |

|---|---|---|

| 521TT (Wild-type) | 550 L/h | Low |

| 521CC | 220 L/h | High |

Lower clearance correlates with increased plasma concentrations and higher incidence of muscle-related adverse effects .

Comparative Reactivity with Parent Compound

| Reaction | Atorvastatin | para-Hydroxy Atorvastatin Calcium Salt |

|---|---|---|

| CYP3A4 metabolism | Substrate | Not metabolized further |

| Solubility in DMF | 10 mg/mL | 25 mg/mL |

| Plasma protein binding | >98% | >98% (estimated) |

Aplicaciones Científicas De Investigación

Chemistry

Para-Hydroxy Atorvastatin Calcium Salt is utilized in analytical chemistry to study metabolic pathways and pharmacokinetics associated with atorvastatin. It serves as a reference compound for quantifying atorvastatin and its metabolites in various biological samples .

| Application | Description |

|---|---|

| Reference Compound | Used for quantification in analytical studies |

| Metabolic Studies | Investigates metabolic pathways of atorvastatin |

Biology

In biological research, this compound is instrumental in examining the effects of statins on cellular processes such as cholesterol metabolism and gene expression. Studies have shown that para-Hydroxy Atorvastatin can modulate the expression of genes involved in lipid metabolism, providing insights into its biological effects .

| Biological Aspect | Findings |

|---|---|

| Gene Expression | Modulates genes related to lipid metabolism |

| Cellular Processes | Influences cholesterol homeostasis |

Medicine

Clinically, para-Hydroxy Atorvastatin Calcium Salt is important for understanding atorvastatin's therapeutic effects and side effects. Research indicates that this metabolite may have a reduced capacity to interact with other drugs, which is critical for optimizing dosing strategies in patients with hypercholesterolemia .

| Clinical Application | Importance |

|---|---|

| Therapeutic Monitoring | Aids in optimizing atorvastatin therapy |

| Drug Interaction Studies | Evaluates potential interactions with other medications |

Industry

In the pharmaceutical industry, para-Hydroxy Atorvastatin Calcium Salt is essential for developing atorvastatin formulations. It ensures consistency and efficacy in final products, playing a vital role in quality control processes .

| Industry Role | Contribution |

|---|---|

| Quality Control | Ensures product consistency |

| Drug Development | Facilitates formulation development |

Case Studies

Several studies have highlighted the applications of para-Hydroxy Atorvastatin Calcium Salt:

- Study on Drug Interactions : A study demonstrated that para-Hydroxy Atorvastatin significantly reduced the induction of cytochrome P450 enzymes, suggesting a lower potential for drug interactions compared to other atorvastatin metabolites .

- Pharmacokinetic Analysis : A validated bioanalytical method was developed using liquid chromatography-mass spectrometry to quantify atorvastatin and its metabolites, including para-Hydroxy Atorvastatin, in human plasma. This method successfully evaluated bioequivalence among different formulations .

Mecanismo De Acción

para-Hydroxy Atorvastatin Calcium Salt exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood . The para-hydroxy metabolite enhances the overall inhibitory activity of atorvastatin by contributing to the reduction of cholesterol synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Ortho-Hydroxy Atorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.

Fluvastatin: A statin with a different chemical structure but similar mechanism of action.

Rosuvastatin: A more potent statin with a longer half-life and higher efficacy in reducing LDL cholesterol.

Uniqueness: : para-Hydroxy Atorvastatin Calcium Salt is unique due to its specific hydroxylation pattern, which enhances its ability to scavenge free radicals and contribute to the overall therapeutic effects of atorvastatin. This metabolite, along with ortho-hydroxy atorvastatin, is responsible for a significant portion of the HMG-CoA reductase inhibitory activity of atorvastatin .

Actividad Biológica

Para-Hydroxy Atorvastatin Calcium Salt (PHACS) is a hydroxy metabolite of atorvastatin, a widely used statin for managing hyperlipidemia and preventing cardiovascular diseases. This article explores the biological activity of PHACS, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

PHACS functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the liver, subsequently increasing low-density lipoprotein (LDL) receptor activity and lowering circulating LDL cholesterol levels. The IC50 value for atorvastatin, from which PHACS is derived, is approximately 8 nM, indicating its potency as an HMG-CoA reductase inhibitor .

Pharmacological Effects

Research has demonstrated that PHACS exhibits various biological activities beyond cholesterol reduction:

- Anti-inflammatory Effects : In a study involving elderly hypertensive patients, atorvastatin (including its metabolites like PHACS) significantly reduced serum inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and high-sensitivity C-reactive protein (hs-CRP), suggesting a role in mitigating inflammation associated with cardiovascular diseases .

- Antiparasitic Activity : Atorvastatin and its salts have shown efficacy against protozoan parasites such as Plasmodium falciparum, with studies indicating that atorvastatin calcium salt is 10-fold more active than other statins against this parasite . This suggests potential applications in treating malaria.

- Neuroprotective Effects : Preliminary studies indicate that atorvastatin metabolites can reduce cell death in neuronal cells under conditions of oxygen-glucose deprivation, highlighting their protective role in neurodegenerative conditions .

Case Studies and Clinical Research

- Hypertension Management : A retrospective cohort study involving 68 elderly patients demonstrated that adding atorvastatin calcium to standard antihypertensive therapy significantly improved blood pressure control and reduced inflammatory markers compared to controls receiving only amlodipine .

- Antimicrobial Activity : Research has shown that atorvastatin salts exhibit antimicrobial properties against various pathogens, including Candida albicans and Salmonella enterica, suggesting a broader application in infectious disease management .

Table 1: Efficacy of Atorvastatin Calcium Against P. falciparum

| Compound | IC90 (μM) |

|---|---|

| Atorvastatin Calcium Salt | 11.8 (9.9-14.0) |

| Lovastatin Sodium Salt | >200 |

| Fluvastatin Sodium Salt | 107.9 (94.7-123.0) |

| Mevastatin | >200 |

Values represent means from multiple experiments with 95% confidence intervals where applicable.

Table 2: Impact on Inflammatory Markers

| Marker | Control Group Pre-Treatment | Experimental Group Pre-Treatment | Control Group Post-Treatment | Experimental Group Post-Treatment |

|---|---|---|---|---|

| TNF-α (pg/mL) | 42.75 ± 5.03 | 41.20 ± 4.98 | 42.75 ± 5.03 | 33.79 ± 4.16 |

| hs-CRP (mg/L) | 3.26 ± 0.38 | 3.20 ± 0.30 | 3.26 ± 0.38 | 2.21 ± 0.25 |

| IL-6 (pg/mL) | 6.05 ± 0.69 | 5.90 ± 0.65 | 6.05 ± 0.69 | 5.23 ± 0.74 |

Data reflects significant reductions in inflammatory markers post-treatment in the experimental group receiving atorvastatin calcium.

Q & A

Q. How is para-Hydroxy Atorvastatin Calcium Salt identified and quantified in biological samples?

Methodological Answer: Para-hydroxy atorvastatin, a major metabolite of atorvastatin, is quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS). For precise quantification, deuterated analogs (e.g., ortho-hydroxy atorvastatin-d5 calcium salt) are used as internal standards to correct for matrix effects and ionization variability . Key parameters include:

Q. What are the key stability considerations for para-Hydroxy Atorvastatin Calcium Salt in experimental settings?

Methodological Answer: Stability is influenced by pH, temperature, and oxidative conditions. Stress testing under acidic, basic, and thermal conditions reveals degradation products such as lactone derivatives and oxidized forms. For example:

Q. What analytical challenges arise when distinguishing para-hydroxy atorvastatin from ortho-hydroxy isomers?

Methodological Answer: Structural differentiation requires advanced techniques:

- X-ray Crystallography: Resolves spatial arrangement of hydroxyl groups on the pyrrole ring .

- NMR Spectroscopy: Distinct chemical shifts for para-hydroxy protons (δ 7.2–7.4 ppm) vs. ortho-hydroxy protons (δ 6.8–7.0 ppm) .

Chromatographic separation is achieved using chiral columns or ion-pair reagents to resolve co-eluting isomers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of para-Hydroxy Atorvastatin Calcium Salt to improve yield and purity?

Methodological Answer: Synthesis involves hydroxylation of atorvastatin followed by calcium salt formation. Key optimization steps include:

- Hydroxylation: Catalyzed by cytochrome P450 (CYP3A4) in vitro, with reaction efficiency enhanced by NADPH-regenerating systems .

- Crystallization: Amorphous forms are stabilized using spray drying, while crystalline forms are obtained via solvent-antisolvent precipitation (e.g., methanol/water mixtures) .

Purity (>95%) is validated via HPLC with photodiode array detection, focusing on residual solvent and isomer impurities .

Q. What strategies resolve discrepancies in toxicological data between acute and chronic exposure studies?

Methodological Answer: Discrepancies arise from species-specific metabolism and dose thresholds. For example:

Q. How do ecological studies address the environmental persistence of para-Hydroxy Atorvastatin Calcium Salt?

Methodological Answer: Environmental fate is assessed through:

- Soil/Water Partitioning: Log Kow of 6.4 indicates high adsorption to organic matter, reducing aquatic bioavailability .

- Biodegradation: Microbial degradation rates are measured in OECD 301F tests, showing <10% mineralization over 28 days, classifying it as persistent .

Mitigation strategies include advanced oxidation processes (AOPs) using UV/H2O2 to break down residues in wastewater .

Q. What experimental designs are used to study para-Hydroxy Atorvastatin’s role in lipid metabolism pathways?

Methodological Answer: In vitro and in vivo models are combined:

- Hepatocyte Cultures: Treated with para-hydroxy atorvastatin to measure LDL receptor upregulation via qPCR and Western blot .

- ApoE⁻/⁻ Mice: Fed high-fat diets and dosed orally (10–50 mg/kg/day) to quantify plaque reduction via histopathology .

Mechanistic insights are validated using siRNA knockdown of HMG-CoA reductase or LDL receptor genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.